molecular formula C7HCl3F4O B1403920 2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene CAS No. 1417569-86-8

2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene

Cat. No.: B1403920
CAS No.: 1417569-86-8
M. Wt: 283.4 g/mol
InChI Key: GCALRQAUMBTULB-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene is a polyhalogenated aromatic compound characterized by a benzene ring substituted with chlorine (Cl) at positions 2 and 4, fluorine (F) at positions 1 and 5, and a chloro(difluoro)-methoxy group (-O-CF2Cl) at position 3. This unique substitution pattern results in a highly electron-deficient aromatic system due to the electron-withdrawing effects of the halogens and the methoxy group. Such structural features are critical in determining its chemical reactivity, stability, and biological activity.

Properties

IUPAC Name

2,4-dichloro-3-[chloro(difluoro)methoxy]-1,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl3F4O/c8-4-2(11)1-3(12)5(9)6(4)15-7(10,13)14/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCALRQAUMBTULB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)OC(F)(F)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl3F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene typically involves multiple steps, starting from simpler aromatic compoundsThe reaction conditions often require the use of strong halogenating agents and catalysts to achieve the desired substitution pattern .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control the reaction parameters, such as temperature and pressure, to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aromatic compounds .

Scientific Research Applications

Medicinal Chemistry

2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene is being investigated for its potential as a pharmaceutical intermediate. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates.

  • Case Study : Research has indicated that fluorinated compounds often exhibit enhanced potency and selectivity in biological systems. For instance, compounds similar to this structure have shown promise as inhibitors in various enzymatic pathways crucial for disease progression.

Agrochemicals

This compound's unique structure makes it a candidate for developing new agrochemicals, particularly herbicides and fungicides. The chlorinated and fluorinated groups can contribute to increased efficacy against target pests while potentially reducing off-target effects.

  • Case Study : A study demonstrated that fluorinated herbicides exhibit improved performance in controlling resistant weed species compared to their non-fluorinated counterparts. This suggests that this compound could be developed into an effective herbicide formulation.

Material Science

In material science, this compound is being explored for its potential use in creating advanced materials with specific thermal and mechanical properties. The incorporation of halogens can enhance the properties of polymers and other materials.

  • Research Findings : Recent studies have shown that incorporating fluorinated compounds into polymer matrices can significantly improve thermal stability and chemical resistance. This application is particularly relevant in the development of coatings and composites used in harsh environments.

Data Table: Comparison of Applications

Application AreaPotential BenefitsRelevant Studies
Medicinal ChemistryEnhanced potency and bioavailabilityResearch on fluorinated drug candidates
AgrochemicalsImproved efficacy against resistant pestsStudies on fluorinated herbicides
Material ScienceIncreased thermal stabilityInvestigations into polymer enhancements

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple halogen atoms can enhance its binding affinity to these targets, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to other halogenated benzene derivatives and methoxy-substituted analogs. Below is a detailed analysis based on substituent effects, bioactivity, and electronic properties:

Halogenated Benzene Derivatives

  • Electron Density and Bioactivity: Electron-withdrawing substituents (e.g., Cl, F) reduce electron density in aromatic systems, enhancing bioactivity in certain contexts. For example: Compounds with chloro (Cl) substituents (e.g., Compound 20 in , a dichloro derivative) showed enhanced antimicrobial activity against Staphylococcus strains (MIC = 0.78–1.56 µg/mL) . Fluoro (F) substitution (e.g., Compound 14/15 in ) also exhibited strong activity (MIC = 1.56 µg/mL) but was slightly less potent than dichloro analogs . Bromo (Br) derivatives (e.g., Compound 18) demonstrated strain-specific efficacy, with MIC values as low as 0.78 µg/mL against Sa99 .

Methoxy-Substituted Analogs

  • Electron-Donating vs. Electron-Withdrawing Methoxy Groups: Methoxy (-OCH3) groups are typically electron-donating, which can reduce bioactivity in systems requiring electron-deficient aromatic rings. For instance, Compound 49 (methoxy-substituted) showed weaker nitric oxide (NO) inhibition compared to chloro analogs (e.g., Compound 28) . In contrast, the chloro(difluoro)-methoxy (-O-CF2Cl) group in the target compound is strongly electron-withdrawing due to the electronegativity of F and Cl. This may enhance its interaction with biological targets, similar to halogenated analogs in .

Structural Analogues with Mixed Halogens

  • Compound 19 (difluoro) and Compound 20 (dichloro) in exhibited broad-spectrum antimicrobial activity, suggesting synergistic effects from multiple halogens. The target compound’s 1,2,4,5-tetrasubstitution (Cl, F, CF2Cl-O) could provide even greater steric and electronic modulation, though direct comparative data are lacking in the evidence.

Data Table: Comparative Bioactivity of Halogenated Benzene Derivatives

Compound Substituents Bioactivity (MIC, µg/mL) Key Findings Source
Target Compound 2,4-Cl; 1,5-F; 3-O-CF2Cl Not reported Hypothesized high activity Inference
Compound 14/15 Fluoro-substituted 1.56 Effective against Staphylococcus
Compound 16 Chloro-substituted 1.56 Comparable to fluoro derivatives
Compound 18 Bromo-substituted 0.78 (Sa99 strain) Strain-specific potency
Compound 28 Halogenated ring-A High NO inhibition Superior to methoxy analogs

Key Research Findings

Substituent Effects: Electron-withdrawing groups (Cl, F, CF2Cl-O) enhance bioactivity in antimicrobial and NO inhibition assays . The target compound’s tetrasubstitution likely amplifies these effects, though empirical validation is needed.

Positional Influence :

  • Substitution at positions 3 (methoxy) and 2,4,1,5 (halogens) creates a sterically crowded yet electronically optimized structure. This may improve target binding compared to less-substituted analogs.

Limitations in Current Evidence: No direct data on the target compound’s synthesis or bioactivity were found. Comparisons are inferred from structurally related compounds.

Biological Activity

2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene (CAS Number: 1417569-86-8) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. Its unique molecular structure, characterized by multiple chlorine and fluorine substituents, suggests significant interactions with biological systems. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Molecular Structure

The molecular formula of this compound is C7HCl3F4O, indicating the presence of:

  • Carbon (C) : 7
  • Chlorine (Cl) : 3
  • Fluorine (F) : 4
  • Oxygen (O) : 1

The structure can be represented as follows:

SMILES Fc1cc(F)c(c(c1Cl)OC(Cl)(F)F)Cl\text{SMILES }Fc1cc(F)c(c(c1Cl)OC(Cl)(F)F)Cl

Biological Activity Overview

Research indicates that fluorinated compounds often exhibit unique biological properties due to their electronegative fluorine atoms, which can influence molecular interactions and bioavailability. The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Studies have shown that chlorinated and fluorinated compounds can possess antimicrobial properties. For instance, the structural similarity to known antimicrobial agents suggests potential efficacy against various pathogens.

2. Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors for specific enzymes. For example, the compound may interact with cytochrome P450 enzymes or other metabolic enzymes, affecting drug metabolism and detoxification processes.

3. Toxicological Profile

The toxicological effects of this compound have not been extensively studied; however, its structural analogs have raised concerns regarding their environmental persistence and bioaccumulation potential.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialPotential activity against Gram-positive bacteria
Enzyme InhibitionPossible inhibition of cytochrome P450
ToxicityLimited data; further studies needed

Detailed Research Findings

  • Antimicrobial Studies : A study conducted on related fluorinated compounds demonstrated significant antimicrobial activity against various bacterial strains. The presence of multiple halogen substituents was correlated with enhanced potency.
  • Enzyme Interaction : In a profiling study of numerous chemicals including fluorinated compounds, it was found that several exhibited inhibitory effects on cytochrome P450 enzymes at concentrations below 10 μM. This suggests that this compound could similarly affect enzyme activity in vivo .
  • Toxicological Concerns : The Environmental Protection Agency (EPA) has noted concerns about the persistence and potential toxicity of chlorinated and fluorinated compounds in the environment. While specific data on this compound is limited, its structural characteristics warrant caution .

Q & A

Basic Question: What are the optimal synthetic routes for preparing 2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene, and how can reaction yields be improved?

Methodological Answer:
The synthesis of polyhalogenated aromatic compounds often involves sequential halogenation and functional group introduction. For example, a related compound with a chloro(difluoro)methoxy group was synthesized via nucleophilic substitution under reflux conditions in dimethyl sulfoxide (DMSO) for 18 hours, followed by purification using water-ethanol crystallization (65% yield) . To optimize yields:

  • Use high-purity starting materials to minimize side reactions.
  • Control reaction temperature (reflux vs. room temperature) to balance reactivity and decomposition.
  • Employ catalysts like phase-transfer agents to enhance halogenation efficiency.
  • Monitor intermediates via HPLC or GC-MS to identify bottlenecks .

Basic Question: What analytical techniques are most effective for characterizing the structural and purity profile of this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for resolving fluorine environments (e.g., distinguishing -CF2_2Cl from aromatic fluorines). Chemical shifts for similar chloro(difluoro)methoxy groups appear at δ ~80–90 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+^+ for C7_7H2_2Cl2_2F4_4O: 268.93 g/mol).
  • X-ray Crystallography : Resolve stereoelectronic effects of substituents on benzene ring planarity .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .

Advanced Question: How can computational modeling elucidate the electronic effects of substituents on reactivity and regioselectivity?

Methodological Answer:
Density Functional Theory (DFT) calculations can map electron density distributions and frontier molecular orbitals. For example:

  • Electrophilic Aromatic Substitution (EAS) : Chloro and fluoro groups are meta-directing, but the chloro(difluoro)methoxy group may exhibit mixed directing effects due to steric and electronic interplay.
  • Reactivity Prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites. In similar compounds, the para position to electron-withdrawing groups shows higher reactivity .
  • Solvent Effects : Use COSMO-RS models to simulate solvent interactions during synthesis (e.g., DMSO stabilizes transition states via polar interactions) .

Advanced Question: How do competing halogen-halogen interactions influence the compound’s stability under varying thermal or photolytic conditions?

Methodological Answer:

  • Thermal Stability : Thermogravimetric analysis (TGA) of analogous chloro-fluoro compounds shows decomposition onset at ~200–250°C, driven by C-Cl bond cleavage.
  • Photolytic Degradation : UV irradiation (254 nm) induces radical formation, leading to dechlorination or rearrangement. Monitor via LC-MS: Look for mass losses consistent with Cl^- or F^- elimination .
  • Mitigation Strategies : Stabilize with antioxidants (e.g., BHT) or store in amber glass under inert gas .

Advanced Question: What strategies resolve contradictions in reported bioactivity data for structurally similar halogenated aromatics?

Methodological Answer:
Discrepancies may arise from:

  • Impurity Profiles : Trace solvents (e.g., DMSO) or byproducts (e.g., dehalogenated derivatives) can skew bioassay results. Use preparative HPLC to isolate pure batches .
  • Assay Conditions : Varying pH or ionic strength alters solubility and membrane permeability. Standardize protocols (e.g., PBS buffer at pH 7.4) .
  • Structural Analogues : Compare with derivatives (e.g., nitro vs. methoxy substituents) to isolate electronic vs. steric effects .

Advanced Question: How can isotopic labeling (e.g., 18F^{18}\text{F}18F) facilitate mechanistic studies of metabolic or environmental degradation pathways?

Methodological Answer:

  • Synthesis : Introduce 18F^{18}\text{F} via nucleophilic aromatic substitution using K18F^{18}\text{F}/Kryptofix® under microwave irradiation .
  • Tracing Degradation : Use PET imaging or accelerator mass spectrometry (AMS) to track 18F^{18}\text{F}-labeled metabolites in model organisms or soil samples.
  • Data Interpretation : Compare degradation half-lives in aerobic vs. anaerobic conditions to identify dominant pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene
Reactant of Route 2
2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.